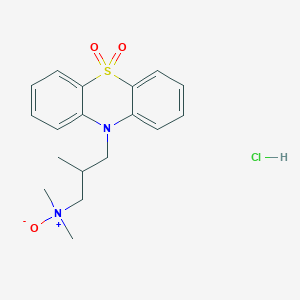
Trimeprazine Sulphone N-Oxide Hydrochloride (Oxomemazine N-Oxide Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimeprazine Sulphone N-Oxide Hydrochloride, also known as Oxomemazine N-Oxide Hydrochloride, is a phenothiazine derivative. It is primarily used as an antihistamine and has applications in treating allergies. The compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Trimeprazine Sulphone N-Oxide Hydrochloride involves several steps. One common method includes the reaction of phenothiazine with 3-dimethylamino-2-methylpropyl chloride in the presence of sodium amide to form an intermediate compound. This intermediate is then oxidized using hydrogen peroxide in glacial acetic acid to yield Trimeprazine Sulphone N-Oxide Hydrochloride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Trimeprazine Sulphone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its parent compound, Trimeprazine, under suitable reducing conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimeprazine Sulphone N-Oxide Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Trimeprazine Sulphone N-Oxide Hydrochloride involves its interaction with histamine receptors. As an antihistamine, it blocks the action of histamine, a substance in the body that causes allergic symptoms. The compound binds to histamine H1 receptors, preventing histamine from exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Trimeprazine Sulphone N-Oxide Hydrochloride is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Used primarily as an antipsychotic.
Trifluoperazine: Another antipsychotic with similar chemical structure.
Promethazine: Used as an antihistamine and antiemetic.
What sets Trimeprazine Sulphone N-Oxide Hydrochloride apart is its specific application as an antihistamine with sedative properties, making it unique among phenothiazine derivatives .
Eigenschaften
Molekularformel |
C18H23ClN2O3S |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)24(22,23)18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
InChI-Schlüssel |
FZRSJCQADAWVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


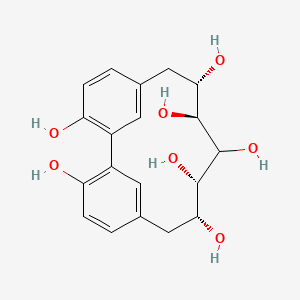


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)
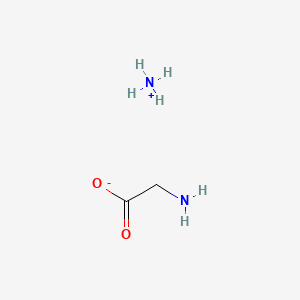
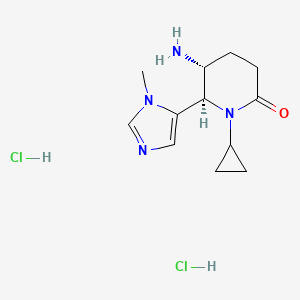
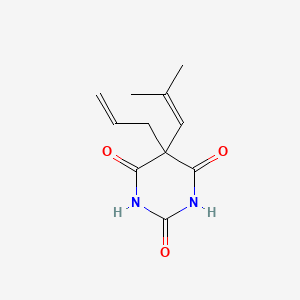
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
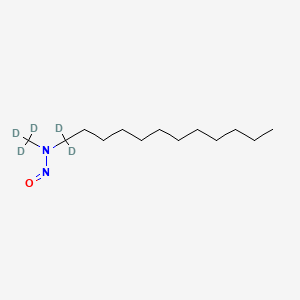
![(8aS)-2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13431781.png)
